3-(3-hydroxypropyl)-8-(4-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Description
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Properties
IUPAC Name |
2-(3-hydroxypropyl)-6-(4-methoxyphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O4/c1-12-13(2)25-16-17(22(3)20(28)23(18(16)27)10-5-11-26)21-19(25)24(12)14-6-8-15(29-4)9-7-14/h6-9,26H,5,10-11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBGGFVHUNHEORL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1C4=CC=C(C=C4)OC)N(C(=O)N(C3=O)CCCO)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(3-hydroxypropyl)-8-(4-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic compound belonging to the imidazopurine class. Its unique structure features a purine core with various functional groups that suggest potential biological activities. This article reviews the compound's synthesis, biological properties, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common method includes:
- Formation of the Imidazopurine Core : This is achieved through cyclization reactions involving purine derivatives and imidazole.
- Introduction of Functional Groups : The hydroxypropyl group is introduced via alkylation reactions using hydroxypropyl halides under basic conditions. The methoxyphenyl group is added through nucleophilic aromatic substitution reactions.
Biological Properties
Research indicates that compounds within the imidazopurine class exhibit various biological activities. Notably, this compound has demonstrated:
- Antiviral Activity : Similar compounds have shown efficacy against viral infections by modulating immune responses and inhibiting viral replication.
- Immunomodulatory Effects : The compound may act as an agonist for Toll-like receptors (TLRs), particularly TLR7 and TLR8, which play crucial roles in immune system activation .
The mechanism of action for this compound likely involves:
- Interaction with TLRs : By binding to TLR7/8, it can induce the production of cytokines such as interferon-alpha (IFN-α) and tumor necrosis factor-alpha (TNF-α), which are critical for antiviral responses.
- Cell Signaling Pathways : The compound may activate various signaling pathways that lead to enhanced immune responses and apoptosis in infected or cancerous cells.
Case Studies
Several studies have explored the biological activity of related imidazopurine compounds:
- Antiviral Efficacy : A study indicated that imidazopurines could inhibit the replication of RNA viruses by enhancing host immune responses .
- Cytotoxicity Against Cancer Cells : Research has shown that derivatives of imidazopurines exhibit significant cytotoxic effects on various cancer cell lines. For instance, compounds similar to this compound demonstrated IC50 values in the micromolar range against several tumor cell lines .
Comparative Analysis
The following table summarizes some structural features and biological activities of similar compounds:
| Compound Name | Structure Features | Unique Aspects | Biological Activity |
|---|---|---|---|
| 8-(2-methoxyphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione | Methoxy and phenyl groups | Focus on phenolic substitutions | Antiviral |
| 8-(3-acetylphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione | Acetophenone moiety | Emphasis on acetyl functionality | Cytotoxic |
| 8-(2,4-dimethoxyphenyl)-3-(3-hydroxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione | Additional methoxy group | Enhanced lipophilicity | Immunomodulatory |
Scientific Research Applications
Biological Activities
Research has indicated that imidazopurines exhibit a range of biological activities, which can be attributed to their structural features. The specific compound in focus has shown promise in the following areas:
- Anticancer Activity : Compounds with similar structures have demonstrated significant anticancer properties. For instance, studies have indicated that imidazopurines can inhibit tumor growth and induce apoptosis in various cancer cell lines . The mechanism often involves targeting tubulin polymerization and disrupting microtubule dynamics.
- Antiviral Properties : Imidazopurines have been investigated for their antiviral effects, particularly against viral infections such as HIV and hepatitis. The ability to interfere with viral replication makes them candidates for further research in antiviral drug development .
- Antioxidant Effects : The presence of hydroxypropyl and methoxy groups may enhance the antioxidant capacity of the compound, potentially offering protective effects against oxidative stress-related diseases .
Synthesis and Structure
The synthesis of 3-(3-hydroxypropyl)-8-(4-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step synthetic routes. Key methods include:
- Reagents : Common reagents used in the synthesis include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Controlled temperatures and pH levels are crucial for optimal reaction outcomes .
- Structural Features : The compound's structure includes a purine core with substitutions that enhance its biological activity. The hydroxypropyl group may contribute to solubility and bioavailability, while the methoxyphenyl group can influence binding affinity to biological targets .
Case Studies
Several case studies have highlighted the applications of imidazopurines in therapeutic contexts:
- Breast Cancer Treatment : A study evaluated compounds similar to this compound for their antiproliferative effects on MCF-7 breast cancer cells. Results showed significant inhibition of cell growth and induction of apoptosis through microtubule disruption .
- Antiviral Research : Investigations into the antiviral properties of imidazopurines have demonstrated their efficacy against various viruses. In vitro studies showed that these compounds could effectively inhibit viral replication mechanisms .
Chemical Reactions Analysis
Oxidation Reactions
The hydroxypropyl and methoxyphenyl substituents are key targets for oxidation.
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Mechanistic Insight : The hydroxypropyl group undergoes selective oxidation at the β-carbon due to steric hindrance from the purine core. Demethylation of the methoxyphenyl group proceeds via a Lewis acid-mediated mechanism.
Substitution Reactions
Electrophilic and nucleophilic substitutions occur at the purine ring and side chains.
| Reaction Type | Reagents | Position Modified | Yield |
|---|---|---|---|
| Nucleophilic aromatic substitution | NaN₃ in DMF (120°C) | C-2 position of the purine ring | 65–70% |
| Electrophilic alkylation | CH₃I, K₂CO₃ in acetone (reflux) | N-3 hydroxypropyl group methylation | 85% |
| Halogenation | NBS in CCl₄ (UV light) | Bromination at C-8 phenyl ring | 55% |
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Key Observations :
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The C-2 position is highly reactive toward nucleophiles due to electron-withdrawing effects from adjacent carbonyl groups.
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Methylation of the hydroxypropyl chain enhances lipophilicity without altering core reactivity.
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Esterification and Acylation
The hydroxyl group on the propyl chain serves as a site for derivatization.
| Reagent | Product | Application |
|---|---|---|
| Acetic anhydride (pyridine) | Acetylated hydroxypropyl derivative | Improved metabolic stability in vitro |
| Palmitoyl chloride (DMAP) | Fatty acid conjugate | Enhanced membrane permeability |
| Tosyl chloride (Et₃N) | Tosylate intermediate | Precursor for further nucleophilic reactions |
Ring-Opening and Rearrangements
Under extreme conditions, the imidazo-purine system undergoes structural reorganization.
| Condition | Process | Product |
|---|---|---|
| Conc. H₂SO₄ (100°C) | Acid-catalyzed ring opening | Formation of a pyrimidine-urea derivative |
| UV irradiation (254 nm) | Photolytic cleavage | Fragmentation into imidazole and purine segments |
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Mechanism : Acidic conditions protonate the N-1 nitrogen, destabilizing the fused ring system. Photolysis induces homolytic cleavage of the C–N bond between the imidazole and purine moieties.
Comparative Reactivity Table
A comparison with structurally related compounds highlights unique features:
| Compound | Key Reactivity Difference |
|---|---|
| 8-(3-chlorophenyl)-analog | Higher electrophilic substitution at chlorophenyl ring |
| 1,3,7-trimethyl derivatives | Reduced oxidation susceptibility due to methyl steric effects |
| 3-isobutyl-substituted variants | Enhanced stability toward nucleophilic agents |
This compound’s dual functionality (hydroxypropyl + methoxyphenyl) enables orthogonal reactivity not observed in simpler analogs .
Stability Under Physiological Conditions
| Parameter | Value | Implication |
|---|---|---|
| Hydrolytic half-life (pH 7.4) | 48 hours | Suitable for oral administration |
| Thermal decomposition | >200°C (onset) | Stable during standard storage conditions |
| Photostability | Degrades by 15% (48h, UV) | Requires light-protected packaging |
Data synthesized from accelerated stability studies of related purine derivatives .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-(3-hydroxypropyl)-8-(4-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, and how can yield optimization be achieved?
- Methodology : Oxidative ring-closure strategies, analogous to triazolopyridine synthesis (e.g., sodium hypochlorite in ethanol at room temperature), can be adapted for imidazo-purine systems. Reaction parameters (solvent polarity, oxidant stoichiometry) should be systematically varied. Yield optimization requires monitoring intermediates via HPLC or LC-MS .
- Data Validation : Compare isolated yields with theoretical calculations using density functional theory (DFT) to identify thermodynamic bottlenecks.
Q. How can structural characterization of this compound be performed to confirm regioselectivity and substituent orientation?
- Methodology : Use high-resolution NMR (¹H, ¹³C, 2D-COSY/HSQC) to resolve overlapping signals from methyl and methoxyphenyl groups. X-ray crystallography is critical for unambiguous confirmation of the imidazo-purine core and substituent positions .
- Contradiction Analysis : If NMR data conflicts with crystallography, re-examine solvent effects on conformational stability or consider dynamic NMR phenomena.
Q. What in vitro assays are suitable for preliminary biological screening of this compound?
- Methodology : Prioritize receptor-binding assays (e.g., 5-HT receptors, adenosine receptors) based on structural analogs like 8-substituted imidazo-purines showing 5-HT1A affinity. Use radioligand displacement assays (e.g., [³H]-WAY-100635 for 5-HT1A) with HEK293 cells expressing target receptors .
- Data Interpretation : Normalize results to positive controls (e.g., buspirone for 5-HT1A) and account for nonspecific binding using excess cold ligand.
Advanced Research Questions
Q. How can computational models predict the compound’s pharmacokinetic properties and target binding modes?
- Methodology : Employ molecular docking (AutoDock Vina, Schrödinger) to simulate interactions with 5-HT1A or adenosine A2A receptors. Use QSAR models trained on purine derivatives to predict logP, BBB permeability, and metabolic stability .
- Validation : Cross-validate docking results with mutagenesis studies (e.g., alanine scanning of receptor binding pockets) to confirm critical residues .
Q. What experimental strategies resolve contradictions between in vitro potency and in vivo efficacy for this compound?
- Methodology : Conduct pharmacokinetic profiling (plasma protein binding, microsomal stability) to assess bioavailability discrepancies. Use transgenic animal models (e.g., 5-HT1A knockout mice) to isolate target-specific effects .
- Data Analysis : Apply pharmacokinetic-pharmacodynamic (PK/PD) modeling to correlate plasma concentrations with behavioral outcomes (e.g., elevated plus maze for anxiolytic activity).
Q. How can heterogeneous catalysis improve the scalability of this compound’s synthesis while maintaining green chemistry principles?
- Methodology : Explore recyclable catalysts (e.g., immobilized TEMPO derivatives) for oxidation steps. Use continuous-flow reactors to enhance mass transfer and reduce reaction time. Monitor environmental metrics (E-factor, atom economy) .
- Optimization : Compare energy consumption and waste generation between batch and flow processes using life-cycle analysis (LCA).
Q. What analytical techniques differentiate polymorphic forms of this compound, and how do they impact bioactivity?
- Methodology : Use differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD) to identify polymorphs. Assess solubility and dissolution rates via biorelevant media (FaSSIF/FeSSIF).
- Contradiction Management : If polymorphs show divergent bioactivity, correlate crystal packing (via Hirshfeld surface analysis) with membrane permeability .
Methodological Framework for Data Interpretation
- Theoretical Linkage : Anchor experimental designs to purine receptor pharmacology or heterocyclic synthesis theory to ensure hypothesis-driven research .
- Statistical Rigor : Apply multivariate analysis (e.g., PCA) to disentangle confounding variables in biological assays. Use Bayesian statistics for low-n preclinical datasets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
